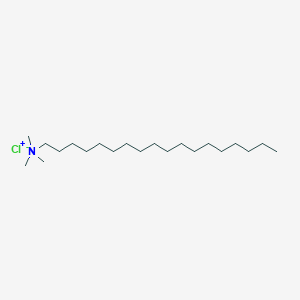

Stearyltrimethylammonium chloride

Description

Properties

IUPAC Name |

trimethyl(octadecyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;/h5-21H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIIFPGSPJYLRR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15461-40-2 (Parent) | |

| Record name | Quaternium-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026902 | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

112-03-8 | |

| Record name | Stearyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quaternium-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N-Trimethyloctadecan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethyloctadecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYL OCTADECYL AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZ70647U92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Stearyltrimethylammonium chloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of Stearyltrimethylammonium Chloride

Introduction

Stearyltrimethylammonium chloride (STAC), also known as octadecyltrimethylammonium chloride, is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant.[1] Its amphiphilic nature, characterized by a long hydrophobic alkyl chain (stearyl group) and a positively charged hydrophilic head group, allows it to effectively interact with both aqueous and lipid phases.[1] This property makes STAC a versatile ingredient in a wide range of applications, from industrial processes to personal care products and pharmaceutical formulations.[2][3] At room temperature, it typically appears as a white to off-white crystalline solid or waxy powder.[1] This guide provides a comprehensive overview of the chemical and physical properties of STAC, its applications, toxicological profile, and detailed experimental protocols relevant to its characterization and synthesis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Stearyltrimethylammonium chloride are summarized in the table below. These properties are crucial for understanding its behavior in various systems and for its application in research and development.

| Property | Value |

| Molecular Formula | C₂₁H₄₆ClN |

| Molecular Weight | 348.05 g/mol |

| CAS Number | 112-03-8 |

| Appearance | White or light yellow solid or powder |

| Melting Point | 60-75 °C |

| Boiling Point | >200 °C |

| Solubility | Soluble in water, ethanol (B145695), and acetone.[2] Limited solubility in water (1.759 mg/L at 25°C).[4] |

| Density | ~1.0 g/cm³ (at 20°C) |

| Critical Micelle Concentration (CMC) | 49 mg/L in water at 25°C and pH 7 |

| logP (Octanol-Water Partition Coefficient) | 3.61 |

Note: Some physical properties, such as melting point, can vary depending on the purity of the compound.

Molecular Structure and Micelle Formation

Stearyltrimethylammonium chloride's surfactant properties are a direct result of its molecular structure. The long C18 alkyl chain is hydrophobic, while the quaternary ammonium group is hydrophilic. This dual nature drives the formation of micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC).

Caption: Structure of a STAC monomer and its aggregation into a micelle.

Applications in Research and Drug Development

The unique properties of STAC make it a valuable tool in various scientific and industrial fields.

-

Hair and Personal Care: STAC is widely used as a conditioning agent in shampoos and hair conditioners, where it adsorbs onto the negatively charged hair surface to reduce static and improve softness and manageability.[1][3]

-

Textile Industry: It serves as a fabric softener and antistatic agent, imparting a softer feel to textiles.[1][3]

-

Drug Delivery: As a cationic surfactant, STAC is utilized in the formulation of nanoparticles and other drug delivery systems.[5][6] Its positive charge can facilitate interaction with negatively charged biological membranes.

-

Phase Transfer Catalyst: In chemical synthesis, STAC can act as a phase transfer catalyst, facilitating reactions between reactants in different immiscible phases.[7]

-

Disinfectant and Biocide: The quaternary ammonium structure gives STAC antimicrobial properties, making it useful as a disinfectant and biocide.[2][7]

-

Industrial Applications: It is also used as an emulsifier in asphalt (B605645) and silicone oil emulsions, and as a flocculant in water treatment.[3]

Toxicology and Safety

A summary of the toxicological data for Stearyltrimethylammonium chloride is presented below. It is important to handle this chemical with appropriate safety precautions.

| Toxicity Type | Species | Route | Value |

| Acute Oral LD50 | Rat (female) | Oral | 702.5 mg/kg bw |

| Acute Dermal LD50 | Rabbit (male) | Dermal | 1300 mg/kg bw |

| Aquatic Toxicity (Fish) | Danio rerio | - | LC50: 0.064 mg/L (96 h) |

| Aquatic Toxicity (Invertebrates) | Daphnia magna | - | EC50: 0.037 mg/L (48 h) |

| Aquatic Toxicity (Algae) | Pseudokirchneriella subcapitata | - | EC50: 0.11 mg/L (96 h) |

STAC is classified as harmful if swallowed and toxic in contact with skin.[8] It can cause severe skin burns and eye damage.[8] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[9]

Experimental Protocols

Synthesis of Stearyltrimethylammonium Chloride

A common method for the synthesis of STAC is the Menshutkin reaction, which involves the quaternization of a tertiary amine.[1]

Materials:

-

Stearylamine (octadecylamine)

-

Methyl chloride

-

A polar solvent (e.g., ethanol or isopropanol)

-

Sodium hydroxide (B78521) (as a catalyst)

-

Autoclave reactor

-

Nitrogen gas

Procedure:

-

Charge the autoclave with stearylamine and the chosen solvent.

-

Add a catalytic amount of sodium hydroxide.

-

Purge the autoclave with nitrogen gas to create an inert atmosphere.

-

Heat the mixture to 50-80°C.[2]

-

Introduce a slight excess of methyl chloride into the sealed autoclave.

-

Maintain the reaction at a pressure of approximately 0.5 MPa for about 4 hours with stirring.[1]

-

After the reaction is complete, cool the mixture.

-

The product is then separated through filtration and washing.[2]

-

Further purification can be achieved by recrystallization or column chromatography to obtain high-purity Stearyltrimethylammonium chloride.[2]

Caption: Workflow for the synthesis of STAC.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

The CMC is a critical parameter for any surfactant. One of the most common methods for its determination is by measuring the surface tension of solutions at various concentrations.

Materials:

-

Stearyltrimethylammonium chloride

-

Deionized water

-

Tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method)

-

A series of volumetric flasks

-

Precision balance

Procedure:

-

Prepare a Stock Solution: Accurately weigh a known amount of STAC and dissolve it in deionized water in a volumetric flask to prepare a concentrated stock solution.

-

Prepare a Dilution Series: Create a series of solutions with decreasing concentrations of STAC by diluting the stock solution with deionized water in separate volumetric flasks. The concentration range should span the expected CMC.

-

Measure Surface Tension:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Starting with pure deionized water, measure the surface tension of each solution in the dilution series.

-

Ensure the measuring probe (Wilhelmy plate or Du Noüy ring) is thoroughly cleaned and dried between each measurement to avoid cross-contamination.

-

Allow each solution to equilibrate before taking a measurement.

-

-

Data Analysis:

-

Plot the measured surface tension as a function of the logarithm of the STAC concentration.

-

The resulting graph will show two distinct linear regions. The first region will have a steep negative slope, indicating a rapid decrease in surface tension with increasing surfactant concentration.

-

The second region, at higher concentrations, will have a much shallower slope, as the surface becomes saturated with surfactant monomers and micelles begin to form.

-

The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[10]

-

Caption: Workflow for CMC determination via surface tension.

Conclusion

Stearyltrimethylammonium chloride is a cationic surfactant with a well-defined set of chemical and physical properties that make it suitable for a broad array of applications in research, drug development, and various industries. A thorough understanding of its characteristics, including its CMC and toxicological profile, is essential for its safe and effective use. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of this versatile compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nanotrun.com [nanotrun.com]

- 3. nbinno.com [nbinno.com]

- 4. Trimethylstearylammonium Chloride | 112-03-8 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acmchemicals.com [acmchemicals.com]

- 8. echemi.com [echemi.com]

- 9. chemsafetypro.com [chemsafetypro.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Stearyltrimethylammonium chloride structure and synthesis

An In-depth Technical Guide to Stearyltrimethylammonium (B1193908) Chloride: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of stearyltrimethylammonium chloride (STAC), a versatile quaternary ammonium (B1175870) compound with significant applications in various scientific and industrial fields.

Chemical Structure and Properties

Stearyltrimethylammonium chloride, also known as octadecyltrimethylammonium chloride, is a cationic surfactant. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain (stearyl group) and a hydrophilic quaternary ammonium headgroup, dictates its surface-active properties.

Chemical Identifiers and Properties:

| Property | Value | Reference |

| Chemical Formula | C₂₁H₄₆ClN | [1][2] |

| Molecular Weight | 348.05 g/mol | [1][2] |

| IUPAC Name | N,N,N-trimethyl-1-octadecanaminium chloride | [1] |

| CAS Registry Number | 112-03-8 | [1] |

| Appearance | White to light yellow solid or waxy powder | [3][4] |

| Melting Point | Approximately 60-75°C | [3][4] |

| Boiling Point | > 200°C | [3] |

| Solubility | Soluble in water, ethanol, and acetone | [3] |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC--INVALID-LINK--(C)C.[Cl-] | [5] |

| InChIKey | VBIIFPGSPJYLRR-UHFFFAOYSA-M | [2] |

Synthesis of Stearyltrimethylammonium Chloride

The industrial synthesis of stearyltrimethylammonium chloride is primarily achieved through the quaternization of a tertiary amine. The most common methods involve the reaction of octadecylamine (B50001) (stearylamine) with a methylating agent.

Synthesis via Menshutkin Reaction

A prevalent method for synthesizing stearyltrimethylammonium chloride is the Menshutkin reaction, which involves the alkylation of a tertiary amine. In this case, N,N-dimethyloctadecylamine is reacted with methyl chloride.

Experimental Protocol:

-

Materials:

-

N,N-Dimethyloctadecylamine

-

Methyl chloride

-

Isopropanol (solvent)

-

Sodium hydroxide (B78521) (catalyst)

-

Nitrogen gas

-

-

Procedure:

-

Charge a pressure reactor (autoclave) with N,N-dimethyloctadecylamine and a suitable amount of isopropanol.[4]

-

Add a catalytic amount of sodium hydroxide to the mixture.[4]

-

Purge the autoclave with nitrogen gas to remove any air.[4]

-

Raise the temperature of the reaction mixture to 50°C.[4]

-

Introduce a slight molar excess (approximately 1%) of methyl chloride into the reactor.[4]

-

Seal the autoclave and allow the reaction to proceed for 4 hours at a pressure of 0.5 MPa, with continuous stirring.[4]

-

Upon completion of the reaction, cool the reactor and vent any excess pressure.

-

The resulting product is then subjected to desalination and can be diluted with water to the desired concentration.[4]

-

Alternative Synthesis from Stearylamine

Another synthetic route starts with stearylamine (octadecylamine) and trimethylammonium chloride.

Experimental Protocol:

-

Materials:

-

Stearylamine (octadecylamine)

-

Trimethylammonium chloride

-

Suitable organic solvent (e.g., ethanol)

-

-

Procedure:

-

In a reaction vessel, dissolve stearylamine and trimethylammonium chloride in a suitable solvent.[3]

-

Heat the mixture to a temperature between 60-80°C with constant stirring to ensure a homogenous reaction.[3]

-

Maintain the reaction at this temperature until completion, which can be monitored by techniques such as TLC.

-

After the reaction is complete, cool the mixture to allow the product to crystallize.[3]

-

Separate the crude product by filtration and wash with a cold solvent to remove unreacted starting materials and byproducts.[3]

-

For higher purity, the crude product can be further purified by recrystallization or column chromatography.[3]

-

Visualization of Synthesis Pathway

The following diagram illustrates the general synthesis workflow for stearyltrimethylammonium chloride.

Caption: Synthesis workflow for stearyltrimethylammonium chloride.

References

Stearyltrimethylammonium Chloride in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stearyltrimethylammonium chloride (STAC), a quaternary ammonium (B1175870) compound, is a versatile cationic surfactant with a growing portfolio of applications in scientific research, particularly in the fields of drug delivery and nanoparticle synthesis. Its amphiphilic nature, comprising a long hydrophobic stearyl chain and a positively charged quaternary ammonium head group, underpins its utility as a stabilizer, emulsifier, and antimicrobial agent. This technical guide provides an in-depth overview of the core research applications of STAC, complete with quantitative data, detailed experimental protocols, and insights into its mechanism of action at the cellular level.

Nanoparticle Synthesis and Drug Delivery Systems

STAC is increasingly utilized as a critical component in the fabrication of various nanoparticle-based systems for drug delivery. Its primary roles are as a stabilizing agent and a positive surface charge modifier, which can influence the interaction of nanoparticles with biological membranes.

Gold Nanoparticles (AuNPs)

As a capping and stabilizing agent, STAC facilitates the synthesis of gold nanoparticles with controlled size and morphology. The positive charge imparted by STAC is crucial for the colloidal stability of the AuNPs, preventing aggregation.

Quantitative Data for STAC-Stabilized Gold Nanoparticles

| Parameter | Value | Method of Analysis |

| Hydrodynamic Diameter | 50 - 150 nm | Dynamic Light Scattering (DLS) |

| Zeta Potential | +30 to +50 mV | Electrophoretic Light Scattering (ELS) |

| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |

| Surface Plasmon Resonance (SPR) Peak | 520 - 540 nm | UV-Vis Spectroscopy |

Experimental Protocol: Synthesis of STAC-Stabilized Gold Nanoparticles

This protocol outlines a typical seed-mediated growth method for the synthesis of STAC-stabilized spherical gold nanoparticles.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Stearyltrimethylammonium chloride (STAC)

-

Sodium borohydride (B1222165) (NaBH₄)

-

L-Ascorbic acid

-

Deionized (DI) water

Procedure:

-

Seed Solution Preparation:

-

Prepare a 0.2 M solution of STAC in DI water.

-

To 5 mL of the STAC solution, add 0.05 mL of 25 mM HAuCl₄.

-

While stirring vigorously, rapidly inject 0.3 mL of ice-cold 10 mM NaBH₄.

-

The solution will turn a brownish-yellow color, indicating the formation of seed nanoparticles. Continue stirring for 5 minutes.

-

Allow the seed solution to age for at least 2 hours at room temperature.

-

-

Growth Solution and Nanoparticle Growth:

-

Prepare a growth solution by mixing 5 mL of 0.2 M STAC, 0.2 mL of 25 mM HAuCl₄, and 0.04 mL of 0.1 M L-ascorbic acid. The solution will be colorless.

-

Add a specific volume of the aged seed solution (e.g., 6 µL) to the growth solution under gentle stirring.

-

The color of the solution will gradually change to reddish-pink as the nanoparticles grow.

-

Allow the reaction to proceed for at least 30 minutes.

-

-

Purification:

-

Centrifuge the nanoparticle solution at 10,000 x g for 15 minutes to pellet the AuNPs.

-

Remove the supernatant and resuspend the nanoparticles in fresh DI water.

-

Repeat the centrifugation and resuspension step twice to remove excess reactants.

-

Stearyltrimethylammonium chloride mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Stearyltrimethylammonium Chloride

Introduction

Stearyltrimethylammonium chloride (STAC), also known as steartrimonium chloride or N,N,N-trimethyl-1-octadecanaminium chloride, is a cationic surfactant belonging to the quaternary ammonium (B1175870) compound (QAC) class.[1][2][3] Its molecular structure consists of a long C18 hydrophobic alkyl chain (stearyl group) and a positively charged hydrophilic quaternary ammonium head group.[1][4] This amphiphilic nature underpins its utility in a wide range of applications, including as a conditioning agent in hair care products, a fabric softener, an antistatic agent, and, critically for the scope of this guide, as a broad-spectrum antimicrobial agent and biocide.[1][5][6][7][8] This document provides a detailed examination of the molecular mechanisms by which STAC exerts its antimicrobial effects, supported by quantitative data and descriptions of key experimental methodologies.

Core Antimicrobial Mechanism of Action

The primary antimicrobial activity of STAC, like other QACs, is the disruption of microbial cell membranes.[9][10][11] This process is not reliant on specific metabolic pathways but is a direct physicochemical assault on the cell's primary barrier, leading to rapid cell death. The mechanism can be described as a multi-step process:

-

Adsorption and Electrostatic Binding: The positively charged quaternary ammonium headgroup of STAC is electrostatically attracted to the predominantly negatively charged components of microbial cell surfaces.[9][11] In Gram-positive bacteria, this includes teichoic and lipoteichoic acids within the peptidoglycan layer, while in Gram-negative bacteria, the initial interaction is with phospholipids (B1166683) and lipopolysaccharides (LPS) in the outer membrane.[9][12]

-

Intercalation and Penetration: Following initial binding, the long, lipophilic C18 stearyl tail penetrates the hydrophobic core of the cell's lipid bilayer.[10][11] This insertion is driven by hydrophobic interactions between the alkyl chain and the fatty acid chains of the membrane phospholipids.

-

Membrane Disruption and Fluidization: The integration of STAC molecules into the lipid bilayer disrupts the highly ordered membrane structure.[11][12] This leads to an increase in membrane fluidity, loss of structural integrity, and the formation of pores or defects.[12][13] The membrane's function as a selective barrier is consequently compromised.

-

Leakage of Intracellular Components: The loss of membrane integrity results in the uncontrolled leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions (K+), protons, and ATP.[11][12] This leakage dissipates critical ion gradients and the transmembrane potential, halting essential cellular processes like ATP synthesis and transport.[14][15] The eventual loss of larger molecules and cytoplasmic contents leads to cell lysis and death.[12]

QACs are generally considered more effective against Gram-positive bacteria. The complex outer membrane of Gram-negative bacteria can act as an additional permeability barrier, limiting the access of QACs to the inner cytoplasmic membrane.[11]

Caption: Core mechanism of STAC action on a bacterial cell membrane.

Quantitative Data on Efficacy and Toxicity

Table 1: Summary of Ecotoxicity and Mammalian Toxicity for Stearyltrimethylammonium Chloride

| Test Organism | Endpoint | Concentration / Dosage | Exposure Time | Reference |

|---|---|---|---|---|

| Danio rerio (Zebra fish) | LC50 | 0.064 mg/L | 96 h | [17] |

| Daphnia magna (Water flea) | EC50 | 0.037 mg/L | 48 h | [17] |

| P. subcapitata (Green algae) | EC50 | 0.11 mg/L | 96 h | [17] |

| Pseudomonas putida | EC10 | 0.48 mg/L | 16 h | [17] |

| Rat (female, oral) | LD50 | 702.5 mg/kg | N/A | [17] |

| Rabbit (male, dermal) | LD50 | 1300 mg/kg | N/A |[17] |

LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; LD50: Lethal Dose, 50%. Data is based on a purity of ~91.6%.[17]

Key Experimental Protocols

The elucidation of STAC's mechanism of action relies on a suite of established biophysical and microbiological assays. The following sections detail the protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard protocol.[18]

Protocol:

-

Preparation of Inoculum: Culture the test microorganism (e.g., E. coli, S. aureus) overnight on a suitable agar (B569324) plate. Suspend several morphologically similar colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[18]

-

Serial Dilution: Prepare a two-fold serial dilution of STAC in a 96-well microtiter plate using the appropriate broth. The final volume in each well is typically 50 or 100 µL.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. Include a positive control (broth + inoculum, no STAC) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Interpretation: The MIC is determined as the lowest concentration of STAC in which no visible turbidity (growth) is observed.[19]

Caption: Experimental workflow for MIC determination via broth microdilution.

Membrane Potential Assay

This assay measures the disruption of the bacterial transmembrane potential using a voltage-sensitive fluorescent dye, such as 3,3'-dipropylthiadicarbocyanine iodide [DiSC3(5)].[14][15][20]

Protocol:

-

Cell Preparation: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer (e.g., 5 mM HEPES with 20 mM glucose) to an optical density (A600) of 0.05.[21]

-

Dye Loading: Add DiSC3(5) to the cell suspension (final concentration of ~100 nM to 2 µM) and incubate until a stable, quenched fluorescence signal is achieved.[20][21] This indicates the dye has accumulated within the polarized cells.

-

Measurement: Transfer the cell suspension to a cuvette or 96-well plate in a fluorometer. Record the baseline fluorescence (Excitation ~622 nm, Emission ~670 nm).[21]

-

Treatment: Add STAC at the desired concentration to the cell suspension.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates the release of DiSC3(5) from the cells, corresponding to membrane depolarization.[21]

Membrane Permeability (Cellular Leakage) Assay

This assay directly assesses membrane integrity by measuring the leakage of intracellular contents. A common method uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye.[19][21]

Protocol (Calcein Leakage):

-

Liposome (B1194612) Preparation: Prepare large unilamellar vesicles (LUVs) from lipids mimicking a bacterial membrane (e.g., a 7:3 w/w mixture of PE:PG lipids). Encapsulate a high, self-quenching concentration (e.g., 80 mM) of calcein (B42510) dye within the liposomes.[21] Remove unencapsulated dye via size-exclusion chromatography.

-

Assay Setup: Dilute the calcein-loaded liposomes in a buffer in a 96-well plate.

-

Baseline Measurement: Measure the baseline fluorescence (F₀) of the liposome suspension (Excitation ~490 nm, Emission ~520 nm).

-

Treatment: Add various concentrations of STAC to the wells.

-

Kinetic Measurement: Monitor the fluorescence intensity (F) over time.

-

Maximum Leakage: At the end of the experiment, add a strong surfactant like Triton X-100 to lyse all vesicles and measure the maximum fluorescence (F_max).

-

Calculation: The percentage of leakage induced by STAC is calculated as: % Leakage = [(F - F₀) / (F_max - F₀)] * 100

Caption: Principle of the calcein leakage assay for membrane permeability.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemeo.com [chemeo.com]

- 3. Stearyltrimethylammonium chloride | C21H46N.Cl | CID 8155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stearyltrimethylammonium | C21H46N+ | CID 8156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stearyl trimethyl ammonium chloride [ahsuper.com]

- 6. steartrimonium chloride, 112-03-8 [thegoodscentscompany.com]

- 7. nanotrun.com [nanotrun.com]

- 8. acmchemicals.com [acmchemicals.com]

- 9. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]

- 10. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. microbiologyresearch.org [microbiologyresearch.org]

- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. echemi.com [echemi.com]

- 18. mdpi.com [mdpi.com]

- 19. Correlating antimicrobial activity and model membrane leakage induced by nylon-3 polymers and detergents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. frontiersin.org [frontiersin.org]

- 21. mdpi.com [mdpi.com]

Physical and chemical properties of Stearyltrimethylammonium chloride

An In-depth Examination of the Physicochemical Properties and Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

Stearyltrimethylammonium chloride (STAC), a quaternary ammonium (B1175870) compound, is a cationic surfactant of significant interest across various scientific and industrial domains. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain (stearyl) and a hydrophilic quaternary ammonium headgroup, imparts valuable properties such as emulsification, antistatic behavior, and antimicrobial activity. In the pharmaceutical sciences and drug development, STAC is explored for its potential in formulating novel drug delivery systems, including nanoparticles and liposomes, and for its ability to enhance the permeability of biological membranes.

This technical guide provides a comprehensive overview of the core physical and chemical properties of Stearyltrimethylammonium chloride. It is designed to be a resource for researchers and professionals, offering not only a compilation of key data but also detailed experimental protocols for the characterization of this versatile surfactant.

Physicochemical Properties of Stearyltrimethylammonium Chloride

The functional characteristics of Stearyltrimethylammonium chloride are dictated by its molecular structure and resulting physicochemical properties. A summary of these key parameters is presented below. It is important to note that variations in reported values can occur due to differences in purity and analytical methodologies.

Table 1: General and Physical Properties of Stearyltrimethylammonium Chloride

| Property | Value | Reference(s) |

| Synonyms | Octadecyltrimethylammonium chloride, STAC | [1] |

| CAS Number | 112-03-8 | [1] |

| Molecular Formula | C₂₁H₄₆ClN | [1] |

| Molecular Weight | 348.05 g/mol | [1] |

| Appearance | White to light yellow powder or crystalline solid | [2] |

| Melting Point | 60 - 104 °C | [2] |

| Boiling Point | >200 °C (decomposes) | [2] |

| Density | Approximately 1.0 g/cm³ at 20 °C | [2] |

Table 2: Solubility and Partitioning Behavior of Stearyltrimethylammonium Chloride

| Property | Value | Reference(s) |

| Solubility in Water | Soluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone (B3395972) | [2] |

| Critical Micelle Concentration (CMC) | 49 mg/L in water at 25 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.61 | [2] |

Core Experimental Protocols

A fundamental aspect of utilizing Stearyltrimethylammonium chloride in research and development is the ability to verify its properties and purity. The following sections detail standardized experimental protocols for the determination of key physicochemical parameters.

Synthesis of Stearyltrimethylammonium Chloride

The synthesis of STAC is typically achieved via the quaternization of stearylamine. The following is a representative experimental protocol.

Reaction: Stearylamine + 3 CH₃Cl → [Stearyl-N(CH₃)₃]⁺Cl⁻

Materials:

-

Stearylamine (Octadecylamine)

-

Methyl chloride

-

Anhydrous acetone or another suitable polar solvent

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, dissolve stearylamine in anhydrous acetone in the round-bottom flask.

-

Cool the solution in an ice bath to manage the exothermic nature of the reaction.

-

Slowly bubble methyl chloride gas through the stirred solution. Alternatively, a liquid methylating agent can be added dropwise.

-

The reaction progress can be monitored using an appropriate analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature, which may induce the precipitation of Stearyltrimethylammonium chloride.

-

The crude product is collected by filtration and washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting material.

-

For higher purity, the product can be recrystallized from a suitable solvent system.

-

The final product should be dried under vacuum to remove residual solvent.

Determination of Melting Point

The melting point is a crucial indicator of the purity of a crystalline solid.

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillary tubes (one end sealed)

-

Mortar and pestle

Procedure:

-

Ensure the STAC sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a melting point capillary tube.

-

Compact the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube. The packed sample height should be 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat the sample rapidly to about 20 °C below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the sample.

-

For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a slower, more accurate measurement with a fresh sample.[3]

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to form micelles in solution. This can be determined by observing the change in a physical property of the solution as a function of surfactant concentration.

Method: Surface Tension Measurement

Apparatus:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

A series of STAC solutions of varying concentrations in deionized water, bracketing the expected CMC.

Procedure:

-

Prepare a stock solution of STAC in deionized water.

-

From the stock solution, prepare a series of dilutions to cover a range of concentrations both below and above the anticipated CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution, starting with the most dilute and progressing to the most concentrated. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

-

Plot the surface tension (γ) as a function of the logarithm of the STAC concentration (log C).

-

The resulting plot will show two linear regions. The surface tension will decrease with increasing concentration below the CMC. Above the CMC, the surface tension will remain relatively constant.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[4]

Visualizing Key Processes and Workflows

To further elucidate the concepts and methodologies discussed, the following diagrams have been generated using the DOT language.

Caption: Molecular Structure of Stearyltrimethylammonium Chloride

Caption: Micelle Formation of STAC in Aqueous Solution

Caption: Workflow for CMC Determination by Surface Tensiometry

Chemical Stability

Stearyltrimethylammonium chloride is generally stable under standard room temperature conditions. However, it may undergo decomposition at elevated temperatures or in the presence of strong acids or bases. For pharmaceutical and other long-term applications, a thorough stability testing program is essential.

Protocol for Stability Assessment:

-

Prepare solutions or formulations containing STAC.

-

Store samples under various environmental conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).[5]

-

At specified time points, withdraw samples and analyze for the concentration of STAC using a validated analytical method (e.g., HPLC with a suitable detector or a titration method).

-

Monitor for the appearance of degradation products.

-

Assess physical changes in the formulation (e.g., color, clarity, pH).

Conclusion

This technical guide has provided a detailed overview of the essential physical and chemical properties of Stearyltrimethylammonium chloride, alongside practical experimental protocols for its synthesis and characterization. The presented data, organized for clarity and comparative analysis, serves as a valuable resource for scientists and researchers. The inclusion of standardized methodologies and visual workflows aims to facilitate the effective and reproducible use of STAC in laboratory and developmental settings. As a versatile cationic surfactant with a growing number of applications, a thorough understanding of its fundamental properties is paramount for innovation in drug delivery and other advanced material sciences.

References

Stearyltrimethylammonium Chloride (CAS 112-03-8): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Whitepaper on the Physicochemical Properties, Applications, and Experimental Protocols of a Versatile Cationic Surfactant

Abstract

Stearyltrimethylammonium chloride (STAC), CAS number 112-03-8, is a quaternary ammonium (B1175870) compound with significant applications across various scientific and industrial domains. As a cationic surfactant, it possesses a unique amphiphilic structure, comprising a long hydrophobic alkyl chain (stearyl) and a positively charged hydrophilic head group.[1] This structure endows STAC with excellent emulsifying, conditioning, antistatic, and antimicrobial properties.[2][3] This technical guide provides a comprehensive overview of STAC, focusing on its physicochemical properties, synthesis, mechanisms of action, and applications, with a particular emphasis on its relevance to drug delivery and biomedical research. Detailed experimental protocols and quantitative data are presented to support its practical application in a laboratory setting.

Physicochemical Properties

STAC is typically a white to light yellow solid or powder at room temperature.[1][4] Its key physical and chemical properties are summarized in Table 1. As a cationic surfactant, STAC is soluble in water and various organic solvents like ethanol (B145695) and acetone.[4] One of its most important characteristics is the critical micelle concentration (CMC), the concentration above which surfactant molecules self-assemble into micelles.[5][6] This behavior is fundamental to its function as an emulsifier and solubilizing agent.

Table 1: Physicochemical Properties of Stearyltrimethylammonium Chloride

| Property | Value | Reference(s) |

| CAS Number | 112-03-8 | [7][8] |

| Molecular Formula | C₂₁H₄₆ClN | [7][8] |

| Molecular Weight | 348.05 g/mol | [7][8] |

| Appearance | White or light yellow solid, powder, or crystals | [1][3][4] |

| Melting Point | 60-104 °C (Range from various sources) | [4][7][9] |

| Boiling Point | >200 °C (Range: 235-249 °C) | [4][9][10] |

| Density | ~0.91 - 1.0 g/cm³ (at 20 °C) | [4][9] |

| Solubility | Soluble in water, ethanol, and acetone | [4] |

| Water Solubility | 1.759 mg/L (at 25 °C) | [1][10] |

| Critical Micelle Concentration (CMC) | 49 mg/L (in water at 25 °C) | [9] |

| log Pow (Octanol/Water Partition Coefficient) | 3.61 | [9][10] |

Synthesis and Manufacturing

The primary industrial synthesis of Stearyltrimethylammonium chloride is achieved through the Menshutkin reaction.[1] This process involves the quaternization of a tertiary amine, N,N-dimethyloctadecylamine (stearylamine derivative), with an alkyl halide, typically methyl chloride. The reaction is generally conducted in a polar solvent such as ethanol or water, often under reflux conditions to improve the reaction efficiency and yield.[1]

Caption: General workflow for the synthesis of STAC.

Mechanism of Action: Antimicrobial Effects

Quaternary ammonium compounds (QACs) like STAC are potent antimicrobial agents. Their mechanism of action is primarily attributed to the disruption of microbial cell membranes.[11] The positively charged cationic headgroup of the STAC molecule electrostatically interacts with the negatively charged components of bacterial and fungal cell membranes, such as phospholipids (B1166683) and teichoic acids.[12]

This initial binding is followed by the insertion of the long, hydrophobic stearyl tail into the lipid bilayer.[11] This process disrupts the membrane's structural integrity, increasing its permeability. The compromised membrane can no longer maintain essential ionic gradients or act as a selective barrier, leading to the leakage of vital intracellular components like potassium ions, nucleotides, and proteins, ultimately resulting in cell death.[11][13]

Caption: STAC-mediated disruption of a bacterial cell membrane.

Applications

STAC's versatile properties make it a valuable component in numerous applications.

-

Personal Care and Cosmetics: It is widely used as a conditioning agent in hair care products like conditioners and shampoos.[13] Its cationic nature allows it to adsorb onto negatively charged hair fibers, reducing static, improving combability, and imparting a soft, smooth feel.[2][14]

-

Textile Industry: STAC serves as a fabric softener and antistatic agent, improving the feel and handling of textiles.[2][15]

-

Industrial Emulsification: It is an essential emulsifier for creating stable asphalt (B605645) and silicone oil emulsions used in construction and other industrial processes.[2][13]

-

Water Treatment: It can function as a flocculant, aiding in the purification of water by aggregating suspended particles.[2][15]

-

Research and Synthesis: In a laboratory setting, STAC is used as a phase-transfer catalyst (PTC). A PTC facilitates the reaction between reactants located in different immiscible phases (e.g., aqueous and organic) by transporting one reactant across the phase boundary.[16][17]

Role in Drug Delivery and Nanotechnology

The unique properties of STAC make it a compound of interest for drug delivery systems, particularly in the formulation of nanoparticles.

-

Nanoparticle Stabilization: As a cationic surfactant, STAC can be used as a capping or stabilizing agent during the synthesis of nanoparticles.[1] It adsorbs to the nanoparticle surface, preventing aggregation through a combination of electrostatic repulsion (from its positive charge) and steric hindrance (from its long alkyl chain). This control over stability is crucial for creating effective drug delivery vehicles.[18]

-

Solid Lipid Nanoparticles (SLNs): STAC can be used as an emulsifier in the preparation of SLNs. SLNs are colloidal carriers made from a solid lipid core, which can encapsulate lipophilic drugs, enhancing their bioavailability and providing controlled release.[14][15] The surfactant stabilizes the lipid core within an aqueous dispersion.

-

Gene and Drug Delivery: The positive surface charge imparted by STAC is advantageous for delivering negatively charged molecules like DNA and RNA. Furthermore, this positive charge can facilitate interaction with negatively charged cell membranes, potentially enhancing cellular uptake.[19]

Experimental Protocols

The following protocols are provided as a guide for researchers. They should be adapted and optimized based on specific laboratory conditions and research objectives.

Protocol for Determination of Critical Micelle Concentration (CMC)

This protocol describes the determination of CMC using the surface tension method, which observes the change in surface tension of a solution as surfactant concentration increases.[2][3]

-

Preparation of Stock Solution: Prepare a concentrated stock solution of STAC (e.g., 1000 mg/L) in deionized water.

-

Serial Dilutions: Create a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 1 mg/L to 200 mg/L).

-

Surface Tension Measurement: Using a tensiometer (with a Du Noüy ring or Wilhelmy plate method), measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure temperature is constant.

-

Data Analysis: Plot surface tension (mN/m) as a function of the logarithm of STAC concentration. The plot will show two linear regions. The surface tension will decrease linearly with log(concentration) and then plateau.

-

CMC Determination: The CMC is the concentration at the intersection point of the two extrapolated linear portions of the curve.[2]

Protocol for Preparation of Solid Lipid Nanoparticles (SLNs)

This protocol outlines the hot homogenization method for preparing drug-loaded SLNs using STAC as the emulsifier.[14][20]

-

Preparation of Lipid Phase: Select a solid lipid (e.g., stearic acid, Compritol® 888 ATO) and melt it by heating to 5-10 °C above its melting point. Dissolve the lipophilic drug in the molten lipid.

-

Preparation of Aqueous Phase: Dissolve STAC (as the emulsifier/stabilizer) in deionized water and heat it to the same temperature as the lipid phase.

-

Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-shear homogenization (e.g., using an Ultra-Turrax) at 10,000-20,000 rpm for 5-10 minutes. This creates a coarse oil-in-water emulsion.

-

High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles until a nanoemulsion is formed.

-

Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath or at room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.

-

Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in each fraction.

Caption: Workflow for preparing SLNs via hot homogenization.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of STAC against a specific microorganism.[21][22][23]

-

Prepare STAC Stock Solution: Prepare a sterile, concentrated stock solution of STAC in an appropriate solvent (e.g., water or DMSO) and then dilute it in sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Prepare Bacterial Inoculum: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[22][23]

-

Serial Dilution in 96-Well Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the STAC solution with CAMHB to achieve a range of test concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the STAC dilutions.

-

Controls: Include a positive control (inoculum in broth without STAC) to ensure bacterial growth and a negative control (sterile broth only) to check for contamination.

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of STAC that completely inhibits visible growth of the microorganism.[21] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

Protocol for Cell Membrane Permeability Assay

This protocol uses Propidium Iodide (PI) staining to assess cell membrane damage in microorganisms treated with STAC. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA.[9]

-

Cell Preparation: Culture the test microorganism (e.g., Candida albicans or Staphylococcus aureus) to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in PBS to a defined cell density.

-

Treatment: Treat the cell suspension with STAC at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC). Include an untreated cell suspension as a negative control. Incubate for a defined period (e.g., 2-4 hours) at the appropriate temperature.

-

Staining: Add PI solution to each cell suspension to a final concentration of ~1-2 µg/mL. Incubate in the dark for 15-30 minutes.

-

Microscopy: Place a small aliquot of the stained cell suspension on a microscope slide. Observe under a fluorescence microscope using the appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).

-

Analysis: Quantify the percentage of fluorescent (membrane-damaged) cells compared to the total number of cells (viewed under brightfield). An increase in red fluorescence in STAC-treated cells compared to the control indicates membrane damage.[9]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is commonly used to assess the cytotoxicity of compounds on mammalian cell lines.[24]

-

Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of STAC in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of STAC. Include untreated cells as a control.

-

Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37 °C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the STAC concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability). A reduction in cell viability by more than 30% is typically considered a cytotoxic effect.[25]

Safety and Toxicology

STAC can cause irritation upon contact with the skin, eyes, or respiratory tract.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.[4] It is important to handle it in a well-ventilated area to avoid inhaling dust or vapors.[4]

Table 2: Toxicological Data for Stearyltrimethylammonium Chloride

| Test | Species | Route | Value | Reference(s) |

| Acute Toxicity (LD50) | Rat (female) | Oral | 702.5 mg/kg | [9] |

| Acute Toxicity (LD50) | Rabbit (male) | Dermal | 1300 mg/kg | [9] |

Conclusion

Stearyltrimethylammonium chloride is a highly versatile cationic surfactant with a well-established profile of physicochemical properties and a broad range of applications. For researchers and drug development professionals, its utility as an antimicrobial agent, a phase-transfer catalyst, and a key excipient in the formulation of nanoparticle-based drug delivery systems is of particular importance. Its ability to stabilize colloidal systems and interact with biological membranes provides a foundation for its use in advanced pharmaceutical formulations. The experimental protocols detailed in this guide offer a practical framework for harnessing the potential of STAC in a research and development setting. A thorough understanding of its properties, mechanisms, and handling requirements is essential for its safe and effective application.

References

- 1. benchchem.com [benchchem.com]

- 2. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 3. journals.stmjournals.com [journals.stmjournals.com]

- 4. justagriculture.in [justagriculture.in]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. ache.org.rs [ache.org.rs]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jddtonline.info [jddtonline.info]

- 16. scribd.com [scribd.com]

- 17. Phase_transfer_catalyst [chemeurope.com]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. japsonline.com [japsonline.com]

- 21. m.youtube.com [m.youtube.com]

- 22. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. blog.johner-institute.com [blog.johner-institute.com]

Stearyltrimethylammonium chloride molecular weight and formula

An In-depth Technical Guide on Stearyltrimethylammonium (B1193908) Chloride

This guide provides a detailed overview of the fundamental physicochemical properties of stearyltrimethylammonium chloride (STAC), a quaternary ammonium (B1175870) compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and formulation.

Core Physicochemical Data

Stearyltrimethylammonium chloride is a cationic surfactant with a long alkyl chain. Its molecular characteristics are fundamental to its function in various applications, including as an antistatic agent, a preservative, and a conditioning agent.

Molecular Formula and Weight

The molecular composition and mass of stearyltrimethylammonium chloride are summarized below. These values are critical for stoichiometric calculations and formulation development.

| Parameter | Value |

| Molecular Formula | C21H46ClN[1][2][3][4] |

| Molecular Weight | 348.05 g/mol [1][2] |

Note: Minor variations in molecular weight may be reported based on the isotopic composition of the constituent elements.

Molecular Structure and Connectivity

The structure of stearyltrimethylammonium chloride is characterized by a positively charged nitrogen atom bonded to four carbon atoms, with a chloride anion providing the charge balance. This structure imparts the molecule with its surface-active properties.

Caption: Molecular components of stearyltrimethylammonium chloride.

References

In-Depth Technical Guide: Solubility of Stearyltrimethylammonium Chloride in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stearyltrimethylammonium Chloride (STAC)

Stearyltrimethylammonium chloride (STAC), a quaternary ammonium (B1175870) compound, is a cationic surfactant with a molecular formula of C₂₁H₄₆ClN. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain (stearyl group) and a hydrophilic quaternary ammonium head group, dictates its physicochemical properties, including its solubility in various solvents. This property is critical for its application in formulations across the pharmaceutical, cosmetic, and materials science industries, where it functions as an emulsifier, conditioning agent, and antistatic agent. Understanding the solubility of STAC in different solvent systems is paramount for optimizing formulation development, ensuring product stability, and controlling its functional efficacy.

Factors Influencing the Solubility of STAC

The solubility of Stearyltrimethylammonium chloride is governed by several key factors:

-

Solvent Polarity : As an ionic compound, STAC's solubility is significantly influenced by the polarity of the solvent. Polar solvents can effectively solvate the charged quaternary ammonium head and the chloride counter-ion through ion-dipole interactions, promoting dissolution.

-

Hydrocarbon Chain Length : The long C18 stearyl group is nonpolar and hydrophobic. This necessitates a solvent that can accommodate this bulky nonpolar tail, either through hydrophobic interactions or by having a sufficiently nonpolar character itself.

-

Temperature : The dissolution of most solid solutes is an endothermic process. Therefore, an increase in temperature generally leads to an increase in the solubility of STAC.

-

Presence of Other Solutes : The presence of salts, polymers, or other surfactants in the solvent can alter the solubility of STAC by affecting the solvent structure and through direct molecular interactions.

Solubility Profile of Stearyltrimethylammonium Chloride

Quantitative solubility data for STAC in a wide array of organic solvents is not extensively documented in publicly available literature. However, a combination of reported values, qualitative descriptions, and data from analogous long-chain quaternary ammonium compounds allows for the construction of a comprehensive solubility profile.

Quantitative Solubility Data

The table below summarizes the available quantitative solubility data for STAC and a closely related long-chain quaternary ammonium compound. It is important to note the conflicting reports for water solubility, which may be attributable to differences in experimental conditions or the purity of the STAC sample.

| Solvent | Chemical Class | Temperature (°C) | Solubility |

| Water | Polar Protic | 25 | 1.759 mg/L[1] |

| Water | Polar Protic | 25 | 49 mg/L (Critical Micelle Concentration) |

| n-Octanol | Alcohol | 20 | 19.7 g/L (for C20-22-alkyltrimethylammonium chlorides)[2] |

Qualitative Solubility Assessment

Based on the general principles of solubility for quaternary ammonium salts and available literature, the following qualitative solubility profile for STAC can be inferred:

-

High Solubility : STAC is expected to exhibit high solubility in polar protic solvents such as lower-chain alcohols (methanol, ethanol) and polar aprotic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide)[3]. These solvents can effectively solvate both the ionic head group and, to some extent, the long alkyl chain.

-

Moderate to Low Solubility : Solvents of intermediate polarity, such as acetone (B3395972) and chloroform, are likely to be moderate to poor solvents for STAC[3].

-

Insoluble or Sparingly Soluble : Due to the dominant hydrophilic nature of the quaternary ammonium group, STAC is expected to be insoluble or sparingly soluble in nonpolar solvents like hexane, toluene, and diethyl ether[3].

Experimental Protocol for Determining the Solubility of STAC

The following is a detailed methodology for the experimental determination of the solubility of Stearyltrimethylammonium chloride in a given solvent. This protocol is based on the isothermal equilibrium method followed by gravimetric or spectroscopic analysis.

Materials and Equipment

-

Stearyltrimethylammonium chloride (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass vials with screw caps

-

Pipettes and volumetric flasks

-

Drying oven or vacuum desiccator

-

UV-Vis Spectrophotometer (optional, for concentration determination)

Experimental Procedure

-

Preparation of Saturated Solutions :

-

Add an excess amount of STAC to a series of glass vials.

-

Accurately pipette a known volume (e.g., 10 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached. The presence of undissolved solid STAC should be visible in each vial.

-

-

Phase Separation :

-

After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 15-20 minutes.

-

-

Sample Collection :

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a 0.22 µm filter to remove any suspended microparticles. This step is crucial to avoid including undissolved solute in the analysis.

-

-

Solubility Determination (Gravimetric Method) :

-

Dispense the filtered aliquot into a pre-weighed, dry container.

-

Record the exact mass of the aliquot.

-

Evaporate the solvent in a drying oven or under a gentle stream of nitrogen at a temperature that will not cause decomposition of STAC.

-

Once the solvent is completely removed, place the container in a vacuum desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the container with the dried STAC residue.

-

Calculate the solubility using the following formula: Solubility ( g/100 g solvent) = (mass of residue / (mass of aliquot - mass of residue)) * 100

-

-

Solubility Determination (Spectroscopic Method - Optional) :

-

If STAC has a suitable chromophore or can be derivatized, a calibration curve can be prepared using standard solutions of known concentrations.

-

The collected supernatant is appropriately diluted, and its absorbance is measured.

-

The concentration of STAC in the saturated solution is determined from the calibration curve, and the solubility is calculated.

-

Visualization of Methodologies

Logical Relationship of Solubility Factors

The interplay of molecular structure and solvent properties in determining the solubility of STAC can be visualized as follows:

References

An In-depth Technical Guide to the Critical Micelle Concentration of Stearyltrimethylammonium Chloride (STAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyltrimethylammonium chloride (STAC), also known as octadecyltrimethylammonium chloride, is a cationic surfactant of significant interest across various scientific and industrial domains. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a positively charged quaternary ammonium (B1175870) head group, drives its self-assembly in aqueous solutions to form micelles. The concentration at which this self-assembly begins is termed the Critical Micelle Concentration (CMC). The CMC is a pivotal parameter that dictates the physicochemical properties and functional behavior of STAC in diverse applications, ranging from its role as a stabilizer in colloidal systems to its use in advanced drug delivery formulations.

This technical guide provides a comprehensive overview of the CMC of STAC, presenting quantitative data under various experimental conditions, detailed methodologies for its determination, and a visual representation of its application in nanoparticle-based drug delivery systems.

Quantitative Data on the Critical Micelle Concentration of STAC

The CMC of Stearyltrimethylammonium chloride is influenced by several factors, including temperature and the presence of electrolytes. The following tables summarize the available quantitative data for the CMC of STAC.

Table 1: Critical Micelle Concentration of STAC in Aqueous Solution

| Temperature (°C) | CMC (mg/L) | CMC (mM) | Measurement Method |

| 25 | 49[1] | ~0.14 | Not Specified[1] |

Note: The molecular weight of Stearyltrimethylammonium chloride (C₂₁H₄₆ClN) is approximately 348.05 g/mol .

Table 2: Effect of Temperature on the CMC of STAC (Qualitative)

| Temperature Range | Effect on CMC |

| Increasing temperature | The CMC of ionic surfactants like STAC typically exhibits a U-shaped behavior, decreasing to a minimum value and then increasing with a further rise in temperature[2][3]. |

Table 3: Effect of Electrolytes on the CMC of Cationic Surfactants (General Trend)

| Electrolyte (e.g., NaCl, KBr) | Effect on CMC | Rationale |

| Addition of salt | Decreases the CMC | The added ions reduce the electrostatic repulsion between the positively charged head groups of the STAC molecules, thereby facilitating micelle formation at a lower surfactant concentration. |

Specific quantitative data for the CMC of STAC in the presence of varying concentrations of NaCl or KBr were not available in the public domain at the time of this review.

Experimental Protocols for CMC Determination

The accurate determination of the CMC is crucial for the effective application of STAC. The following are detailed protocols for three common and reliable methods for measuring the CMC of ionic surfactants.

Surface Tensiometry

This is a classical and direct method for determining the CMC, based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

Stearyltrimethylammonium chloride (STAC)

-

High-purity deionized water

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Calibrated glassware (volumetric flasks, pipettes)

-

Magnetic stirrer and stir bars

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of STAC in deionized water at a concentration significantly above the expected CMC (e.g., 1 g/L).

-

Create a series of solutions with decreasing STAC concentrations through serial dilution of the stock solution. Ensure the concentration range adequately covers values both below and above the anticipated CMC.

-

-

Temperature Control:

-

Maintain a constant temperature for all solutions and the measurement apparatus using a water bath or a temperature-controlled cell.

-

-

Surface Tension Measurement:

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each prepared STAC solution, starting from the most dilute.

-

Ensure thorough cleaning of the platinum ring or plate between measurements to avoid cross-contamination.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the STAC concentration (log C).

-

The resulting graph will display two linear regions with different slopes.

-

The CMC is determined at the intersection of the two extrapolated linear portions of the plot[4].

-

Conductivity Measurement

This method is well-suited for ionic surfactants like STAC. It relies on the change in the electrical conductivity of the solution as micelles are formed.

Materials:

-

Stearyltrimethylammonium chloride (STAC)

-

High-purity deionized water (with low conductivity)

-

Conductivity meter with a calibrated probe

-

Constant temperature water bath

-

Calibrated glassware

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of STAC in deionized water.

-

Prepare a series of STAC solutions of varying concentrations by serial dilution.

-

-

Temperature Control:

-

Equilibrate all solutions to a constant temperature in a water bath, as conductivity is temperature-dependent.

-

-

Conductivity Measurement:

-

Measure the specific conductivity of each solution using a calibrated conductivity meter.

-

Ensure the probe is rinsed with deionized water and the respective solution before each measurement.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the STAC concentration.

-

The plot will show two linear regions with different slopes. Below the CMC, conductivity increases more steeply with concentration. Above the CMC, the rate of increase is lower due to the reduced mobility of the larger micelles compared to individual surfactant ions[4][5].

-

The CMC is the concentration at the point of intersection of these two lines[4].

-

Fluorescence Spectroscopy using a Hydrophobic Probe

This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment.

Materials:

-

Stearyltrimethylammonium chloride (STAC)

-

High-purity deionized water

-

Pyrene (fluorescent probe)

-

Spectrofluorometer

-

Volumetric flasks and micropipettes

Protocol:

-

Probe and Surfactant Solution Preparation:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration that results in a final concentration in the aqueous solutions of approximately 10⁻⁶ M.

-

Prepare a series of STAC solutions in deionized water, covering a concentration range well below and above the expected CMC.

-

-

Sample Preparation:

-